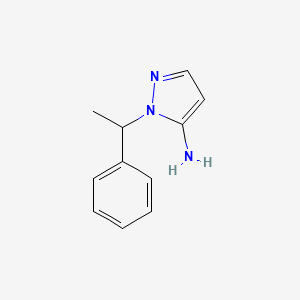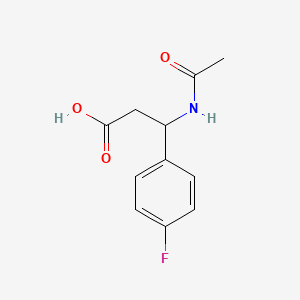
1-(1-phenylethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylethyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was achieved from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showcasing the versatility of pyrazole chemistry in generating novel compounds with potential biological activities . Additionally, the 'one-pot' ultrasound irradiation method has been employed to synthesize bis acetylated pyrazoles derivatives, indicating the advancement in synthetic methodologies for pyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray crystal diffraction. For example, the crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine was determined by single crystal X-ray diffraction, revealing a coplanar structure of the newly formed pyridine ring . Similarly, the Schiff base derived from 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one with 2-amino phenol was characterized by single crystal X-ray diffraction, highlighting the importance of weak interactions in the stabilization of the crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including complexation with metal ions, as seen in the formation of a ZnCl2 complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which exhibits a single crystal-to-crystal phase transition . The reactivity of these compounds can also be inferred from their HOMO-LUMO energy gaps, with smaller gaps indicating higher chemical reactivity and potential for intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and solubility, can vary widely and are influenced by the nature of the substituents on the pyrazole ring. The fluorescent properties of these compounds are also of interest, as demonstrated by the aggregation-induced emission behavior observed in both the ligand and its ZnCl2 complex . The vibrational spectra, as determined by IR spectroscopy, provide insights into the molecular vibrations and can be compared with theoretical calculations for a deeper understanding of the molecular structure .
科学的研究の応用
1. Synthetic Application of Enantiomeric 1-Phenylethylamine
- Summary of Application : α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .
- Methods of Application : The synthesis of α-PEA and its derivatives, chiral resolution, and their applications in the resolution of other compounds were discussed .
- Results or Outcomes : The use of α-PEA has led to improvements in the synthesis of medicinal substances and natural products .
2. Enantioselective Resolution by Esterase BSE01281
- Summary of Application : Esterase BSE01281, identified from the Indian Ocean, can enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate .
- Methods of Application : The esterase was cloned, expressed, and functionally characterized. After the optimization of enzymatic reactions, it was used to resolve the compounds .
- Results or Outcomes : BSE01281 could efficiently generate ®-1-phenylethyl acetate with high enantiomeric excess (>99%) and high conversion (42%) after 96 h trans-esterification reactions .
3. Two-Phase Reaction with Burkholderia cepacia Lipase
- Summary of Application : The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate .
- Methods of Application : The reaction was conducted using Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] .
- Results or Outcomes : The reaction resulted in enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .
4. Preparation and Optical Resolution
- Summary of Application : 1-Phenylethylamine is often used in chiral resolutions. It is relatively basic and forms stable ammonium salts and imines .
- Methods of Application : 1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .
- Results or Outcomes : L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right. The dextrorotatory enantiomer crystallizes with the malate, leaving the levorotatory form in solution .
5. Stereochemistry and Polarimetry
- Summary of Application : The resolution of (±)-1-phenylethylamine using (+)-tartaric acid as the resolving agent is often introduced in organic chemistry laboratory .
- Methods of Application : The resolution process involves the use of (+)-tartaric acid .
- Results or Outcomes : The resolution provides a practical way to separate the enantiomers of 1-phenylethylamine .
6. Chiral Inducer and Auxiliary
- Summary of Application : α-PEA is often used as a chiral inducer and auxiliary in the practical synthesis of enantiopure products, often drugs or agrochemicals . It offers a structural motif frequently applied in the synthesis of chiral building blocks, useful in divergent asymmetric synthesis .
- Methods of Application : Due to successful applications in various chiral recognition processes, α-PEA can be considered a privileged chiral inducer and auxiliary . Its essential synthetic applications have been included in several volumes of the encyclopedic Fieser and Fieser’s series on reagents for organic synthesis .
- Results or Outcomes : The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1-phenylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWFDGTGHDOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389988 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-13-8 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)




![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)




![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)